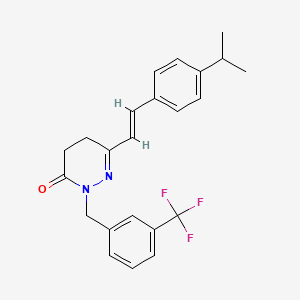
N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide
Übersicht
Beschreibung
“N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C16H14N2OS . It is also known as “N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzamide” and has a CAS Number of 303147-28-6 .
Molecular Structure Analysis
The molecular structure of “N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide” consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The average mass of the molecule is 282.360 Da, and the monoisotopic mass is 282.082672 Da .Wissenschaftliche Forschungsanwendungen
Cyanoacetylation of Amines
Cyanoacetamide derivatives serve as valuable precursors for heterocyclic synthesis. The compound’s carbonyl and cyano functional groups enable reactions with common bidentate reagents, leading to diverse heterocyclic compounds. Specifically, N-aryl or N-heteryl cyanoacetamides can be synthesized through various methods, including direct treatment of amines with alkyl cyanoacetates . These derivatives find applications in drug discovery and materials science.
Heterocyclic Synthesis
The active hydrogen on the C-2 position of cyanoacetamide allows it to participate in condensation and substitution reactions. Researchers have utilized this property to construct heterocyclic moieties such as azirines, pyrroles, thiophenes, pyrazoles, imidazoles, thiazoles, thiadiazoles, pyridines, pyranes, and pyridazines. These heterocycles play essential roles in pharmaceuticals, agrochemicals, and materials .
Biological Activities
Derivatives of cyanoacetamide exhibit diverse biological activities. Biochemists have reported intriguing effects associated with these compounds. While specific studies on N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide are limited, its structural features suggest potential bioactivity. Further investigations could uncover its role in drug development or disease treatment .
Synthetic Routes
Researchers have synthesized cyanoacetamides using various methods, including stirring without solvent at room temperature or using a steam bath. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yielded 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide . These synthetic routes provide access to diverse derivatives.
Active Methylene Reactions
Treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents led to the formation of 2-oxopyridine derivatives. This reaction involves 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(5-cyano-2-methylsulfanylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-16-11-5-2-8(7-13)6-10(11)14-12(15)9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZIURKELNUSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C#N)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate](/img/structure/B3122410.png)
![3-{[3-(Trifluoromethyl)phenyl]sulfanyl}-2-pyrazinecarbonitrile](/img/structure/B3122414.png)
![3-[(4-Fluorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B3122422.png)

![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3122443.png)
![[6-Phenoxy-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3122445.png)
![Ethyl 2-{[6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3122453.png)
![[6-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3122458.png)
![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B3122466.png)
![4-Methoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B3122480.png)
![4-(Phenylsulfanyl)-6-[(phenylsulfinyl)methyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B3122496.png)
![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B3122507.png)
![Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B3122509.png)
![N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B3122511.png)